molecular formula C14H14N4O B11037298 N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

Cat. No.: B11037298
M. Wt: 254.29 g/mol
InChI Key: LWSRUOGLFHYIAM-UHFFFAOYSA-N
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Description

N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a pyrimidine ring substituted with three methyl groups at positions 4, 5, and 6, and a benzoxazole moiety attached to the 2-amino position. The combination of these heterocyclic structures imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine typically involves the condensation of 4,5,6-trimethylpyrimidine-2-amine with 2-aminobenzoxazole. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For instance, the reaction may be conducted in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid, at a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The pyrimidine and benzoxazole moieties can interact with proteins or nucleic acids, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5,6-trimethylpyrimidin-2-yl)thiourea: Similar structure but with a thiourea group instead of benzoxazole.

    4,5,6-trimethyl-2-phenylpyrido[2,3-d]pyrimidin-7-one: Contains a pyrido[2,3-d]pyrimidine core with different substituents.

Uniqueness

N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine is unique due to the combination of pyrimidine and benzoxazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H14N4O/c1-8-9(2)15-13(16-10(8)3)18-14-17-11-6-4-5-7-12(11)19-14/h4-7H,1-3H3,(H,15,16,17,18)

InChI Key

LWSRUOGLFHYIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)NC2=NC3=CC=CC=C3O2)C

solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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